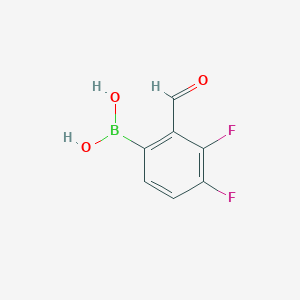

(3,4-Difluoro-2-formylphenyl)boronic acid

Übersicht

Beschreibung

(3,4-Difluoro-2-formylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H5BF2O3 and its molecular weight is 185.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of (3,4-Difluoro-2-formylphenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

This compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects various biochemical pathways. This compound is used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It also participates in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst , and in the formation of conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction for the detection of explosives .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction results in the synthesis of various compounds, including fluorinated biaryl derivatives, flurodiarylmethanols, and conjugated fluorodiazaborinines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals

Biochemische Analyse

Biochemical Properties

(3,4-Difluoro-2-formylphenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the formation of boronic esters. These interactions are essential in the inhibition of serine proteases and kinase enzymes, which are involved in the regulation of cellular processes such as signal transduction and metabolism . The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes . This inhibition can lead to the suppression of enzymatic reactions that are critical for cell survival and proliferation. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These findings highlight the potential of the compound for use in long-term biochemical assays and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through various biochemical pathways . The compound’s ability to modulate enzyme activity can lead to changes in metabolite levels, affecting cellular energy production and biosynthesis. Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of reactive intermediates that may further impact cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Once inside the cell, this compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or organelles such as mitochondria, where it influences metabolic processes and enzyme activity.

Biologische Aktivität

(3,4-Difluoro-2-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6B F2O2

- CAS Number : 1451392-91-8

- Appearance : White to off-white solid

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of the Boronic Acid : The compound can be synthesized through the reaction of 3,4-difluorobenzaldehyde with boron reagents under controlled conditions.

- Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity levels.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with notable results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Bacillus cereus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Moderate |

| Aspergillus niger | 32 µg/mL | Moderate |

The compound was found to inhibit the growth of Bacillus cereus more effectively than standard antifungal agents like amphotericin B, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound's role in cancer treatment is being actively investigated. Preliminary studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways:

- Mechanism of Action : The compound appears to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This effect is particularly noted in multiple myeloma cell lines where it causes cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several boronic acids, including this compound. The researchers employed agar diffusion methods and determined MIC values for various pathogens. The findings indicated that this compound could serve as a lead structure for developing new antibiotics effective against resistant strains .

Study 2: Cancer Cell Lines

In vitro studies involving breast cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values were determined to be around 10 µM for certain cell lines, indicating a promising avenue for further research in cancer therapeutics .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

(3,4-Difluoro-2-formylphenyl)boronic acid can serve as a crucial intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Table 1: Summary of Cross-Coupling Applications

Case Study: Synthesis of Biaryl Compounds

In a study by Wang et al. (2002), this compound was successfully used to synthesize various biaryl compounds through Suzuki coupling. The resulting products exhibited enhanced reactivity due to the electron-withdrawing fluorine atoms, making them valuable for further functionalization.

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development. Its structure allows it to interact with various receptors, potentially leading to new therapeutic agents.

Table 2: Pharmaceutical Applications

| Application Type | Potential Use | Reference |

|---|---|---|

| Hormone Receptors | Modulation of endocrine functions | Secor & Glass (2004) |

| Anticancer Agents | Development of targeted cancer therapies | Yang et al. (2003) |

Case Study: Hormone Receptor Modulation

Research by Secor and Glass (2004) demonstrated that derivatives of this compound could modulate hormone receptor activity, suggesting potential applications in treating hormone-dependent cancers.

Materials Science

Development of Functional Materials

this compound has been explored for its role in developing functional materials, particularly in creating boronate affinity materials for glycoprotein enrichment.

Table 3: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Glycoprotein Enrichment | Selective capture of glycoproteins | Daojin Li et al. (2017) |

| Sensor Development | Creation of sensors for biomolecular detection | Yang et al. (2003) |

Case Study: Glycoprotein Enrichment

In a study published in The Analyst (2017), branched polyethyleneimine-assisted boronic acid-functionalized magnetic nanoparticles were developed using this compound. This method showed significant improvements in the selective enrichment of trace glycoproteins from complex samples.

Eigenschaften

IUPAC Name |

(3,4-difluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETVLJWTRCPAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260004 | |

| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-91-8 | |

| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.